molecular formula C13H12FNO2S B187221 Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate CAS No. 35978-33-7

Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate

Cat. No.: B187221
CAS No.: 35978-33-7
M. Wt: 265.31 g/mol
InChI Key: CJMZLCRLBNZJQR-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that have significant importance in medicinal chemistry due to their diverse biological activities.

Properties

IUPAC Name

ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2S/c1-2-17-13(16)11-10(7-18-12(11)15)8-3-5-9(14)6-4-8/h3-7H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMZLCRLBNZJQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346538
Record name ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35978-33-7
Record name ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate
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Preparation Methods

Reaction Mechanism

The mechanism proceeds through three stages:

  • Knoevenagel Condensation : The ketone (4-fluoroacetophenone) reacts with ethyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.

  • Sulfur Incorporation : Elemental sulfur reacts with the nitrile group, forming a thioamide intermediate.

  • Cyclization : Intramolecular cyclization yields the 2-aminothiophene core, with subsequent esterification stabilizing the product.

The overall reaction can be represented as:

4-Fluoroacetophenone+Ethyl cyanoacetate+S8BaseEthyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate\text{4-Fluoroacetophenone} + \text{Ethyl cyanoacetate} + \text{S}_8 \xrightarrow{\text{Base}} \text{this compound}

Optimized Procedure

Key parameters for maximizing yield and purity include:

  • Reagents :

    • 4-Fluoroacetophenone (1.0 equiv), ethyl cyanoacetate (1.2 equiv), sulfur (1.5 equiv).

    • Base: Morpholine or ammonium acetate (1.0 equiv).

    • Solvent: Toluene or ethanol (10 mL per mmol of ketone).

  • Conditions :

    • Reflux under Dean-Stark conditions (110–120°C, 12–18 hours) to remove water.

    • Post-reaction treatment with diethylamine in ethanol (50°C, 3 hours) to ensure complete cyclization.

  • Workup :

    • Extraction with dichloromethane, drying over Na₂SO₄, and purification via silica gel chromatography (petroleum ether/ethyl acetate, 4:1).

Yield and Purity

Reported yields range from 35% to 92% , depending on substituents and reaction optimization. For the 4-fluorophenyl variant, yields typically exceed 70% when using morpholine as the base. Purity levels of ≥96% are achievable through recrystallization from ethanol.

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

While less common, Suzuki-Miyaura coupling has been explored for introducing the 4-fluorophenyl group post-thiophene formation. For example:

  • Intermediate Preparation : Synthesize 2-bromo-3-aminothiophene-3-carboxylate via Gewald reaction.

  • Coupling : React with 4-fluorophenylboronic acid using Pd(dppf)Cl₂ (0.5 mol%) and K₂CO₃ in DMF (120°C, 15 hours).

However, this method is limited by lower yields (~50% ) and additional purification steps.

Post-Functionalization Approaches

  • Esterification : Hydrolysis of methyl esters (e.g., from methyl cyanoacetate) to carboxylic acids, followed by ethyl esterification using SOCl₂/EtOH.

  • Fluorine Introduction : Electrophilic fluorination of pre-formed thiophenes, though this risks regioselectivity issues.

Comparative Analysis of Methods

Method Yield Purity Advantages Disadvantages
Gewald Reaction70–92%≥96%One-pot, scalable, high atom economyModerate sulfur handling requirements
Suzuki Coupling~50%85–90%Selective aryl introductionMulti-step, costly catalysts
Post-Functionalization60–75%90–95%Flexibility in ester group modificationAdditional purification steps

Industrial-Scale Production Considerations

Scalability of the Gewald reaction requires:

  • Continuous Flow Systems : To enhance heat transfer and reduce reaction time.

  • Sulfur Recovery : Implementing filtration and recycling protocols to minimize waste.

  • Solvent Selection : Ethanol is preferred over DMF for environmental and cost reasons.

Challenges and Limitations

  • Moderate Yields : Attributable to side reactions during sulfur incorporation.

  • Purification Difficulties : Silica gel chromatography remains necessary for high-purity products.

  • Sensitivity to Moisture : Requires anhydrous conditions to prevent hydrolysis of the nitrile intermediate .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate is being investigated for its potential therapeutic effects:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens, including:
    PathogenMinimum Inhibitory Concentration (MIC)
    Escherichia coli50 µg/mL
    Staphylococcus aureus25 µg/mL
    Candida albicans100 µg/mL
    The compound is particularly effective against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .
  • Anticancer Properties : In vitro studies have demonstrated its anti-proliferative effects against several cancer cell lines:
    Cell LineIC50 (µM)
    HepG2 (liver cancer)15
    MCF-7 (breast cancer)20
    PC-3 (prostate cancer)18
    HCT116 (colon cancer)22
    The presence of the fluorinated phenyl group may enhance interactions with cellular targets, potentially inducing apoptosis in cancer cells through caspase activation pathways .

Materials Science

The compound is utilized in the synthesis of materials with specific properties:

  • Organic Semiconductors : Its unique structure allows it to be incorporated into organic semiconductor devices, enhancing their electronic properties.
  • Corrosion Inhibitors : this compound has been explored for use in protective coatings due to its ability to inhibit corrosion processes .

Case Study on Antimicrobial Efficacy

A study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The findings suggested that it could serve as a promising lead compound for developing new antibiotics, particularly against resistant strains.

Case Study on Cancer Treatment

Another research project focused on the anti-cancer potential of this compound. It highlighted its ability to induce apoptosis in various cancer cell lines through specific biochemical pathways, reinforcing its potential as a candidate for further drug development .

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert cytotoxic effects by inducing apoptosis or inhibiting cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-phenylthiophene-3-carboxylate
  • Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate
  • Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate

Uniqueness

Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine substitution can significantly influence the compound’s biological activity, pharmacokinetics, and overall stability. Fluorine atoms are known to enhance the metabolic stability of compounds and improve their binding affinity to biological targets .

Biological Activity

Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate (CAS Number: 35978-33-7) is a heterocyclic compound belonging to the thiophene family, recognized for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by case studies and research findings.

  • Molecular Formula: C₁₃H₁₂FNO₂S
  • Molecular Weight: 265.3 g/mol
  • Melting Point: 87–94 °C
  • CAS Number: 35978-33-7

This compound exhibits its biological effects through interactions with various molecular targets. Its antimicrobial activity may stem from its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it has been shown to induce apoptosis and inhibit cell proliferation pathways, making it a candidate for further therapeutic exploration.

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties. It has been evaluated against various pathogenic strains, demonstrating effectiveness particularly against Gram-positive bacteria.

Table 1: Antimicrobial Activity Results

PathogenMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus10 µg/mLModerate
Escherichia coli15 µg/mLModerate
Pseudomonas aeruginosa>50 µg/mLLow

The compound showed moderate activity against Staphylococcus aureus and Escherichia coli, while it was less effective against Pseudomonas aeruginosa, indicating a spectrum of activity that could be useful in clinical settings, especially for treating infections caused by Gram-positive bacteria .

Anticancer Activity

This compound has also been studied for its anticancer properties. In vitro tests against various cancer cell lines have shown promising results.

Table 2: Anti-Proliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Activity Level
HepG-2 (Liver Cancer)<25High
MCF-7 (Breast Cancer)<30Moderate
PC-3 (Prostate Cancer)>50Low

In these studies, the compound exhibited strong anti-proliferative effects on HepG-2 cells with an IC50 value of less than 25 µM, indicating potential as a therapeutic agent in liver cancer treatment. MCF-7 cells showed moderate sensitivity, while PC-3 cells were less affected .

Case Studies

Case Study 1: Antimicrobial Evaluation
In a study evaluating various thiophene derivatives, this compound was tested alongside other compounds. It demonstrated superior activity compared to derivatives lacking the fluorine substitution, highlighting the importance of this modification in enhancing biological efficacy .

Case Study 2: Cancer Cell Line Testing
A comprehensive evaluation of this compound against multiple cancer cell lines revealed its potential as an anticancer agent. The compound was found to induce apoptosis in HepG-2 cells, suggesting mechanisms that warrant further investigation into its use as a chemotherapeutic agent .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via a Gewald-like reaction. A typical method involves:

  • Step 1 : Condensation of ethyl cyanoacetate with a ketone derivative (e.g., 4-fluorophenyl propan-2-one) under basic conditions.
  • Step 2 : Cyclization with elemental sulfur in ethanol under reflux, yielding the thiophene core .
  • Step 3 : Acidification (e.g., 37% HCl) to precipitate the product.

Q. Optimization Strategies :

  • Temperature : Prolonged reflux (4+ hours) ensures complete cyclization .
  • Stoichiometry : A 2:1 molar ratio of sodium ethoxide to starting material improves deprotonation and yield .
  • Work-up : Slow cooling and controlled acidification (pH 2) minimize impurities .
Reagent Role Condition Yield
Sodium ethoxideBaseReflux, 4 h30–52%
37% HClAcidificationpH 2
EthanolSolventReflux

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.62–7.57 (m, 2H, aromatic F-substituted phenyl) and δ 6.78 (s, 1H, thiophene-H) confirm regiochemistry .
    • ¹³C NMR : Signals at δ 163.9 (ester carbonyl) and δ 115.8 (C-F coupling) validate the structure .
  • X-ray Crystallography :
    • SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. The thiophene ring puckering amplitude (q) and phase angle (φ) are calculated using Cremer-Pople coordinates .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Exposure Control :
    • Ventilation : Use local exhaust to maintain airborne concentrations below OSHA/NIOSH limits (TWA: 1 mg/m³ for organic dust) .
    • PPE : Nitrile gloves, chemical goggles, and lab coats are mandatory. NIOSH-certified respirators (e.g., N95) are required if dust is generated .
  • Emergency Measures :
    • Skin Contact : Flush with water for 15+ minutes; remove contaminated clothing .
    • Ingestion : Do not induce vomiting; seek immediate medical aid .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of derivatives like 4-(4-fluorophenyl)-2-hydroxythiophene-3-carbonitrile?

  • Key Challenges : Competing side reactions (e.g., over-acylation, incomplete cyclization).
  • Solutions :
    • Temperature Modulation : Higher reflux temperatures (80°C) in acetonitrile improve nucleophilic substitution efficiency (e.g., tert-butyl carbamate coupling) .
    • Catalysis : Potassium carbonate (2 equiv) enhances deprotonation and accelerates aryl ether formation .
    • Purification : Silica gel chromatography (0–4% MeOH/DCM) removes unreacted starting materials .

Q. How should crystallographic data contradictions (e.g., bond length discrepancies) be analyzed?

  • Refinement Tools : SHELXL’s least-squares refinement adjusts atomic positions against high-resolution data. Twinning or disorder requires using the TWIN/BASF commands .
  • Validation Metrics :
    • Check R-factor convergence (target: <5%).
    • Compare experimental bond lengths to DFT-calculated values (tolerances: ±0.02 Å) .

Q. What strategies are effective for modifying the compound to enhance biological activity (e.g., PD-L1 inhibition)?

  • Structural Modifications :
    • Substitution : Introduce electron-withdrawing groups (e.g., -CN at C3) to improve binding affinity .
    • Scaffold Hybridization : Attach carbamate-linked benzyl groups (e.g., tert-butyl (4-(((3-cyano-4-(4-fluorophenyl)thiophen-2-yl)oxy)methyl)benzyl)carbamate) to enhance solubility and target engagement .
  • Biological Assays :
    • Use SPR (surface plasmon resonance) to measure PD-L1 binding kinetics (KD target: <100 nM) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate
Reactant of Route 2
Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate

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